1.7‑Fold Lower Hsp82 Inhibitory Potency Than the Best‑In‑Assay Oxadiazole Analog Enables Rank‑Ordered Library Selection
In the Broad Institute's fluorescence cell‑based confirmatory assay (AID 2423), 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide achieves an Hsp82 EC₅₀ of 808 nM [1]. A structurally related oxadiazole benzamide (BDBM64940; N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide) tested in the same assay yields an EC₅₀ of 477 nM [2]. The 1.7‑fold potency difference is reproducible within the identical assay protocol, providing a quantitative basis for selecting the more potent analog when maximal Hsp82 engagement is required, or for choosing the present compound when a moderately weaker probe is desirable for mechanistic studies.
| Evidence Dimension | Inhibitory potency against yeast ATP‑dependent molecular chaperone Hsp82 (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 808 nM |
| Comparator Or Baseline | BDBM64940 EC₅₀ = 477 nM |
| Quantified Difference | 1.7‑fold (target compound is 1.7 times less potent) |
| Conditions | Fluorescence cell‑based secondary assay (PubChem AID 2423), C. albicans CaCi‑8 test strain cultured in the presence of sub‑toxic fluconazole; Alamar Blue readout |
Why This Matters
For procurement decisions, this direct rank‑ordering within a single assay dataset allows users to select or reject this compound on the basis of a known potency offset rather than relying on extrapolation from disparate assay systems.
- [1] BindingDB BDBM56983, ATP‑dependent molecular chaperone Hsp82 EC₅₀ 808 nM, curated from PubChem BioAssay AID 2423. View Source
- [2] BindingDB BDBM64940, ATP‑dependent molecular chaperone Hsp82 EC₅₀ 477 nM, curated from PubChem BioAssay AID 2423. View Source
